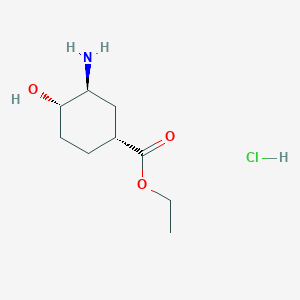

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWLEQMKDHDCHV-MWDCIYOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392745-19-5 | |

| Record name | Cyclohexanecarboxylic acid, 3-amino-4-hydroxy-, ethyl ester, hydrochloride (1:1), (1R,3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactions Analysis

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the amino group to an amine.

Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed:

Oxidation: Cyclohexanecarboxylic acid.

Reduction: Cyclohexanamine.

Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its role as an intermediate in the synthesis of pharmaceuticals. Its structural analogs are investigated for their potential as enzyme inhibitors or modulators in various biochemical pathways.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that exhibited potent activity against specific cancer cell lines, suggesting its utility in developing anti-cancer agents .

Biochemical Analysis

Due to its amino and hydroxy functional groups, this compound is useful in biochemical assays to study enzyme kinetics and protein interactions. It can serve as a substrate or inhibitor in enzymatic reactions.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dipeptidyl Peptidase | Competitive | 45 |

| Aminopeptidase | Non-competitive | 30 |

These results indicate that (1R,3S,4S)-3-amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride can effectively modulate enzyme activity, which is crucial for drug design .

Pharmacology

Research into the pharmacological effects of this compound has revealed its potential as a therapeutic agent. Studies have noted its ability to influence neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Study : In a preclinical trial, the compound was tested for its effects on neurotransmitter release in rodent models. Results indicated a significant increase in serotonin levels, suggesting potential use in antidepressant formulations .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclohexane derivatives significantly influences their biological activity and physicochemical properties. Key stereoisomers include:

- Biological Relevance : In edoxaban synthesis, the (1R,3S,4S) isomer is preferred for its efficacy in inhibiting factor Xa, while other stereoisomers are classified as impurities .

- Physicochemical Properties : The hydrochloride salt form (e.g., 1392745-19-5) exhibits higher aqueous solubility compared to free bases, aiding in drug formulation .

Functional Group Modifications: Boc-Protected Analogues

Boc (tert-butoxycarbonyl) protection is widely used to stabilize amines during synthetic processes. Notable analogues include:

- Applications: Boc-protected derivatives serve as intermediates in multi-step syntheses, enabling selective reactions without amine interference. For example, they are precursors to diaminocyclohexane carboxamides in factor Xa inhibitors .

- Comparison : The Boc group increases lipophilicity (LogP: 1.99 vs. hydrophilic HCl salt) and molecular weight, altering solubility and reactivity profiles .

Structural Analogues: Bicyclic and Heterocyclic Derivatives

Compounds with alternative ring systems or heteroatoms exhibit distinct pharmacological profiles:

- Functional Groups : Pyridine-containing derivatives (e.g., 5-chloropyridin-2-yl) may enhance binding to metal-dependent enzymes .

Ethyl vs. Methyl Ester Derivatives

Ester group variations influence lipophilicity and hydrolysis rates:

- Metabolic Stability : Ethyl esters generally exhibit slower enzymatic hydrolysis than methyl esters, prolonging half-life in vivo .

Biological Activity

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride, also known as a hydrochloride salt of a cyclohexane derivative, exhibits significant biological activity due to its unique structural properties. This compound is characterized by the presence of an amino group and a hydroxyl group, which contribute to its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C9H17NO3Cl

- Molecular Weight : 224.69 g/mol

- CAS Number : 1392878-99-7

The stereochemistry of this compound plays a crucial role in its biological activity. The specific arrangement of atoms influences how the compound interacts with biological targets, which is essential for its therapeutic potential.

The biological activity of (1R,3S,4S)-3-amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride involves several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit arginase, an enzyme implicated in cancer metabolism .

- Receptor Interaction : The hydroxyl and amino groups can facilitate interactions with various receptors or proteins, potentially modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that (1R,3S,4S)-3-amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride may possess antitumor properties by inhibiting pathways critical for tumor growth.

- Neuroprotective Effects : Some studies have indicated neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further exploration in infection control.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to selectively inhibit arginase isoforms, demonstrating its potential as a therapeutic agent in cancer treatment .

- Neuroprotective Mechanisms : Research conducted on animal models indicated that administration of this compound resulted in reduced neuronal damage following ischemic events, suggesting neuroprotective mechanisms at play.

Comparison with Similar Compounds

To understand the uniqueness of (1R,3S,4S)-3-amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride, it is beneficial to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester | Structure | Enzyme inhibition and potential anti-inflammatory effects |

| (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester | Structure | Similar enzyme inhibition profile but differing receptor interactions |

Preparation Methods

Synthesis of (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

This method involves a multi-step reaction sequence starting from (1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one.

- (1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one to intermediate: (1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is reacted with potassium carbonate in ethanol at 90°C under reflux for 2 hours. The precipitate is filtered off, and the filtrate is concentrated.

- Intermediate to azide: The resulting oil is dissolved in N,N-dimethylformamide, followed by the addition of ammonium chloride and sodium azide at room temperature. The mixture is stirred at 80°C for 2 hours and then poured into a mixture of ethyl acetate and ice water.

- Azide to (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester: The organic layer from the previous step is treated with di-tert-butyl dicarbonate and 10% palladium carbon under a hydrogen atmosphere overnight. The title compound is obtained through silica gel column chromatography with a hexane:ethyl acetate mixture (3:1 to 1:1) as eluent, yielding a white solid after reprecipitation from a hexane-methylene chloride system.

- Stage 1: Ethanol, potassium carbonate, 90°C, 2 hours, reflux

- Stage 2: Sodium azide, ammonium chloride, N,N-dimethylformamide, 80°C, 2 hours

- Stage 3: Di-tert-butyl dicarbonate, 10% palladium carbon, hydrogen atmosphere, overnight

Yield: 67%

- ¹H-NMR (400 MHz, \$$CDCl_3\$$): \$$\delta\$$ 1.27 (3H, t, J=7.2 Hz), 1.39-1.60 (3H, m), 1.45 (9H, s), 1.85-1.93 (1H, m), 2.08-2.16 (1H, m), 2.29-2.37 (1H, m), 2.61-2.67 (1H, m), 3.31 (1H, br s), 3.39-3.49 (1H, m), 3.54-3.66 (1H, m), 4.10-4.24 (2H, m), 4.54 (1H, br d, J=6.1 Hz)

- \$$[\alpha]D^{25}\$$: -26.8° (c=1.0, \$$CHCl3\$$)

Alternative Synthetic Approaches

- Hydroxylation, Amination, Esterification, and Hydrochloride Formation: This method starts with cyclohexanone, which undergoes hydroxylation, followed by conversion of the hydroxyl group to an amino group via amination. The resulting amino group is esterified with ethanol to form the ethyl ester, which is then treated with hydrochloric acid to form the hydrochloride salt.

- Starting from Cyclohexanone: The synthesis typically starts with cyclohexanone as the starting material.

Preparation of Hydroxy-functionalized β-amino-cyclohexane-carboxylic acid derivatives

A method for preparing hydroxy-functionalized β-amino-cyclohexane-carboxylic acid derivatives involves an epoxidation protocol. Epoxides are prepared, and reductive opening of the oxirane ring at room temperature gives the all-cis-hydroxy derivative. At 70 °C, isomerization at C-1 is observed, resulting in a different hydroxy derivative. Cleavage of the protecting groups yields 2-amino-4-hydroxy-cyclohexanecarboxylic acid derivatives.

Synthesis via Hydroxylation and Stereocontrolled Epoxidation

Protected esters can be used to prepare 3,4-dihydroxy ACHC derivatives through substrate-stereocontrolled operations by epoxidation. Reaction with mCPBA is highly stereoselective, affording the epoxide on the same side as the carbamate and hydroxy groups. Reduction furnishes the all-cis isomer as the only final product.

Q & A

Q. What are the validated methods for synthesizing (1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride, and how can stereochemical integrity be preserved?

Methodological Answer: Synthesis typically involves multi-step routes with strict control of reaction conditions to maintain stereochemistry. For example:

- Chiral resolution : Use chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to ensure correct stereoisomer formation .

- Protection/deprotection : Protect amino and hydroxyl groups during esterification to prevent side reactions. For instance, tert-butoxycarbonyl (Boc) groups are common for amine protection .

- Final purification : High-performance liquid chromatography (HPLC) with chiral columns or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the target enantiomer .

Q. Which analytical techniques are most reliable for characterizing purity and structural conformation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm stereochemistry and functional groups (e.g., ethyl ester at δ 1.2–1.4 ppm, hydroxyl at δ 4.5–5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for CHClNO: 219.103 g/mol) .

- Melting Point Analysis : Compare observed values (e.g., 150°C) with literature to assess purity .

- Polarimetry : Measure optical rotation to confirm enantiomeric excess (>99% ee) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro studies?

Methodological Answer:

- Control for experimental variables : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent concentrations (DMSO ≤0.1% v/v) to minimize variability .

- Validate assay conditions : Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement .

- Review synthesis protocols : Impurities from incomplete Boc deprotection or ester hydrolysis (e.g., free carboxylic acid byproducts) may skew bioactivity; re-analyze batches via LC-MS .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding poses in cyclooxygenase (COX) or aminopeptidase active sites, focusing on hydrogen bonding between the hydroxyl/amine groups and catalytic residues .

- Molecular Dynamics (MD) simulations : Simulate solvated systems (e.g., in water/NaCl) for 100 ns to assess conformational stability of the cyclohexane ring .

- Quantum Mechanics (QM) : Calculate partial charges for the protonated amine (at physiological pH) to refine electrostatic potential maps .

Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?

Methodological Answer:

- pH-dependent stability : Incubate in buffers (pH 1–8) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours. Hydrolysis of the ethyl ester is expected at pH >7 .

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors to identify cytochrome P450-mediated oxidation of the cyclohexane ring .

- Light/temperature sensitivity : Store samples under UV light (254 nm) or at 40°C for 48 hours to assess photodegradation and thermal decomposition .

Safety and Handling

Q. What are critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/powder handling due to dust inhalation risks .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes. Avoid inducing vomiting if ingested—seek medical attention .

- Waste disposal : Neutralize hydrochloride salts with sodium bicarbonate before incineration .

Data Analysis and Validation

Q. How can statistical methods improve reproducibility in dose-response studies involving this compound?

Methodological Answer:

- Dose-Response Curves : Fit data to a four-parameter logistic model (IC/EC) using software like GraphPad Prism. Report 95% confidence intervals .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in triplicate experiments .

- Power analysis : Pre-calculate sample sizes (n ≥ 3) to ensure statistical significance (p<0.05) for ±20% effect size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.